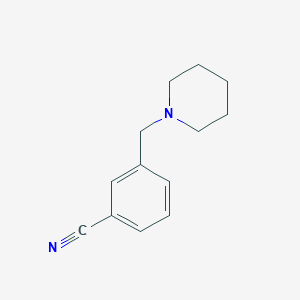
2'-シアノ-2,2,2-トリフルオロアセトフェノン水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is a versatile chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol. This compound is widely used in scientific research and industry due to its unique chemical properties and reactivity.
科学的研究の応用
2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with high thermal stability and unique properties.
作用機序
Target of Action
It’s known that this compound is a versatile chemical used in scientific research and industry.
Mode of Action
It’s known that 2,2,2-trifluoroacetophenone, a related compound, is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxides .
Biochemical Pathways
It’s known that 2,2,2-trifluoroacetophenone, a related compound, is involved in the synthesis of new fluorinated polymers .
生化学分析
Biochemical Properties
2’-Cyano-2,2,2-trifluoroacetophenone Hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . This interaction is crucial for the synthesis of new fluorinated polymers, which have high thermal stability and good film-forming properties .
Cellular Effects
The effects of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate exerts its effects through binding interactions with biomolecules. It acts as an organocatalyst, facilitating the oxidation of tertiary amines and azines . This process involves the formation of N-oxides, which are essential intermediates in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, high doses have been associated with oxidative stress and cellular damage .
Metabolic Pathways
2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate typically involves the reaction of 2,2,2-trifluoroacetophenone with cyanide sources under controlled conditions. One common method involves the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2’-Cyano-2,2,2-trifluoroacetophenone Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor in the synthesis of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate.
4’-Bromo-2,2,2-trifluoroacetophenone: Another trifluoromethylated compound with similar reactivity.
2,2,2,4’-Tetrafluoroacetophenone: A related compound with additional fluorine atoms.
Uniqueness
2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of fluorinated compounds and in applications requiring strong electron-withdrawing groups.
特性
CAS番号 |
898787-09-2 |
|---|---|
分子式 |
C9H4F3NO |
分子量 |
199.13 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13/h1-4H |
InChIキー |
OAQKSGWWNQWTCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C(F)(F)F.O |
正規SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)
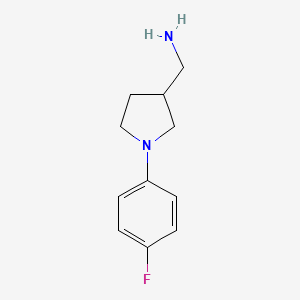
![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)
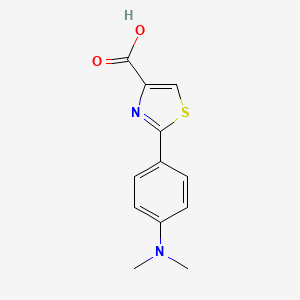
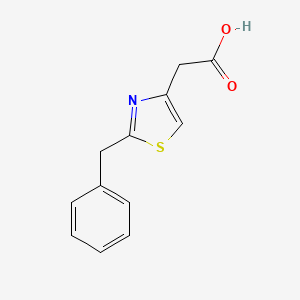
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)
![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)
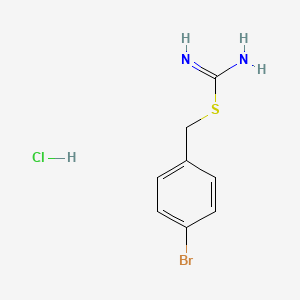
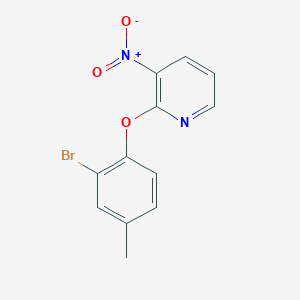
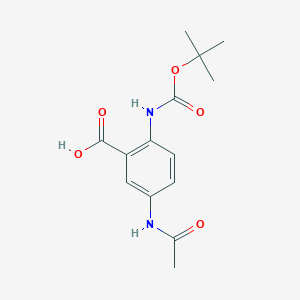
![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)
